molecular formula C13H16N2O3 B13121932 tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B13121932
M. Wt: 248.28 g/mol
InChI Key: RRFHPHMIRZKJTG-UHFFFAOYSA-N
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Description

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indazole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indazole at the 3-position yields the corresponding formyl derivative.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

    Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction.

    Final Product: The final product, this compound, is obtained after deprotection and purification steps

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The specific pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylate group.

    4-Hydroxyindole: An indole derivative with a hydroxy group.

Uniqueness

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of its tert-butyl, hydroxy, and carboxylate groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other indazole derivatives, making it a valuable compound for research and development .

Biological Activity

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate (TBHMI) is a synthetic organic compound belonging to the indazole family, characterized by its unique structural features including a tert-butyl group, a hydroxy group, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

TBHMI is synthesized through a multi-step process starting from 4-bromo-1H-indazole, followed by formylation, reduction, protection of the hydroxy group, and subsequent introduction of the tert-butyl group. The final product is obtained after deprotection and purification steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TBHMI. It has been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, TBHMI was tested against MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell migration and invasion by downregulating Snail expression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2319.8Downregulation of Snail expression
A549 (Lung Cancer)15.2Inhibition of mTOR signaling
HeLa (Cervical Cancer)12.5Induction of apoptosis

Anti-inflammatory Effects

TBHMI has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies demonstrated that TBHMI effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
COX InhibitionIC50 = 10 µM
PGE2 ProductionDecreased by 50%

The precise mechanism by which TBHMI exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including kinases and enzymes involved in cancer progression and inflammation. For example, TBHMI's inhibition of certain cytochrome P450 enzymes may affect drug metabolism and pharmacokinetics, potentially enhancing its therapeutic efficacy .

Case Studies

A notable case study involved the use of TBHMI as part of a combinatorial therapy for advanced breast cancer. In this study, patients receiving TBHMI alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy resulted in enhanced tumor regression rates and reduced side effects attributed to lower doses of chemotherapeutic agents .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-8-11-9(6-5-7-10(11)16)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3

InChI Key

RRFHPHMIRZKJTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)O)C(=O)OC(C)(C)C

Origin of Product

United States

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